{1-Benzyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazol-3-yl}methanol
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Overview
Description
{1-Benzyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazol-3-yl}methanol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a benzyl group, a methylsulfanylphenyl group, and a methanol group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-Benzyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazol-3-yl}methanol typically involves multi-step organic reactions. One common method includes the reaction of benzylhydrazine with 4-(methylsulfanyl)benzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The final step involves the reduction of the pyrazole derivative to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
{1-Benzyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazol-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as bromine or chlorinating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, {1-Benzyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazol-3-yl}methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Medicine
In medicinal chemistry, this compound has shown promise as a lead compound for the development of new pharmaceuticals. Its derivatives have been investigated for their anti-inflammatory, analgesic, and anticancer properties.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. It is also used in the formulation of specialty chemicals and coatings.
Mechanism of Action
The mechanism of action of {1-Benzyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazol-3-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the biochemical pathways in which the enzyme is involved. This inhibition can lead to therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-3-(4-methylphenyl)-1H-pyrazole
- 1-Benzyl-5-(4-fluorophenyl)-1H-pyrazole
- 1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole
Uniqueness
{1-Benzyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazol-3-yl}methanol is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo specific chemical transformations, such as oxidation to sulfoxides or sulfones, which are not possible with other similar compounds. Additionally, the presence of the methanol group provides opportunities for further functionalization, enhancing its versatility in synthetic applications.
Properties
CAS No. |
654058-92-1 |
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Molecular Formula |
C18H18N2OS |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
[1-benzyl-5-(4-methylsulfanylphenyl)pyrazol-3-yl]methanol |
InChI |
InChI=1S/C18H18N2OS/c1-22-17-9-7-15(8-10-17)18-11-16(13-21)19-20(18)12-14-5-3-2-4-6-14/h2-11,21H,12-13H2,1H3 |
InChI Key |
JNXPIMHVUUMBIO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=NN2CC3=CC=CC=C3)CO |
Origin of Product |
United States |
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